

Sarcosine Ethyl Ester Hydrochloride: A Versatile Precursor in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: Sarcosine ethyl ester hydrochloride

Cat. No.: B554669

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sarcosine ethyl ester hydrochloride is a key building block in modern pharmaceutical synthesis, valued for its role as a versatile precursor in the development of a diverse range of therapeutic agents. Its inherent chemical properties facilitate its incorporation into complex molecular architectures, leading to the synthesis of drugs for metabolic, oncological, and neurological disorders. This document provides detailed application notes and experimental protocols for the use of **sarcosine ethyl ester hydrochloride** in the synthesis of creatine ethyl ester hydrochloride and the hypoxia-activated prodrug, Evofosfamide.

Synthesis of Creatine Ethyl Ester Hydrochloride

Creatine ethyl ester hydrochloride is a more soluble and potentially more bioavailable form of creatine, a popular supplement for enhancing muscle performance.^[1] **Sarcosine ethyl ester hydrochloride** serves as a crucial intermediate in a multi-step synthesis of this compound.

Experimental Protocol: Synthesis of Creatine Ethyl Ester from Creatine

This protocol outlines a two-step process for the synthesis of creatine ethyl ester hydrochloride, starting from creatine.^[2]

Step 1: Esterification of Creatine

- In a round-bottom flask, dissolve creatine in ethanol. The ratio of creatine to solvent can range from 1:1 to 1:100 (mass/volume).
- Cool the solution to 0-5 °C in an ice bath.
- Add a suitable catalyst. The mass ratio of creatine to catalyst can range from 1:0.1 to 1:10.
- Stir the mixture for 10-20 minutes at 0-5 °C.
- Warm the reaction mixture to 40-80 °C and reflux for 4-10 hours to facilitate the esterification reaction, yielding creatine ethyl ester.

Step 2: Salt Formation

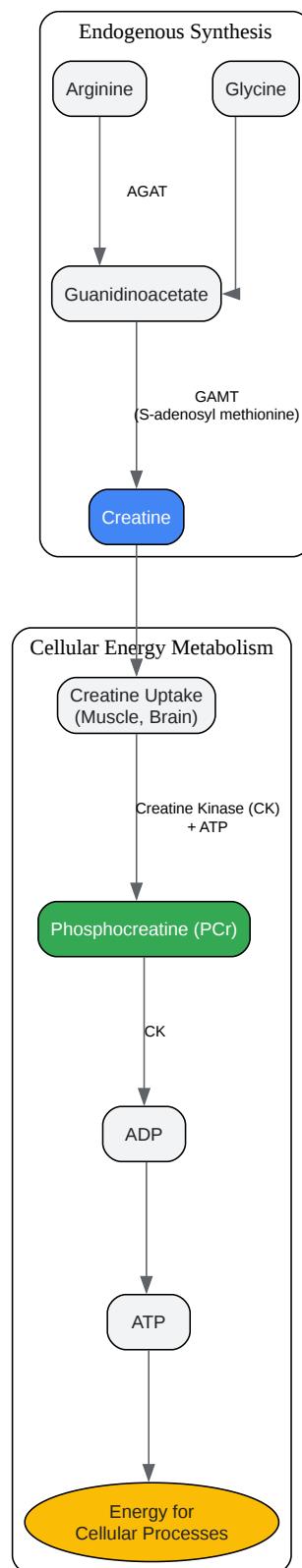
- Dissolve the crude creatine ethyl ester from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof. The ratio of creatine ethyl ester to solvent can range from 1:1 to 1:100 (mass/volume).
- Cool the solution to 0-25 °C.
- Slowly add hydrochloric acid (10% - 37% concentration) dropwise while stirring. The molar ratio of creatine ethyl ester to hydrochloric acid should be between 1:1 and 1:5.
- Continue stirring for 2-4 hours to allow for the formation of creatine ethyl ester hydrochloride.
- Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data for Creatine Ethyl Ester Hydrochloride Synthesis

Parameter	Method 1 (via Sarcosine)	Method 2 (from Creatine)	Reference
Starting Material	Sarcosine	Creatine	[2] [3]
Key Reagents	Thionyl chloride, Ethanol	Ethanol, HCl (or acid catalyst)	[2] [3]
Reaction Time	Overnight	4-10 hours (esterification), 2-4 hours (salt formation)	[2] [3]
Yield	97%	Not specified	[3]
Purity	>98%	High purity	[2] [3]

Creatine Metabolism Pathway

The physiological effect of creatine is primarily mediated through its role in cellular energy metabolism, specifically the phosphocreatine system which is crucial for ATP regeneration in tissues with high energy demands like skeletal muscle and brain.[\[4\]](#)[\[5\]](#)



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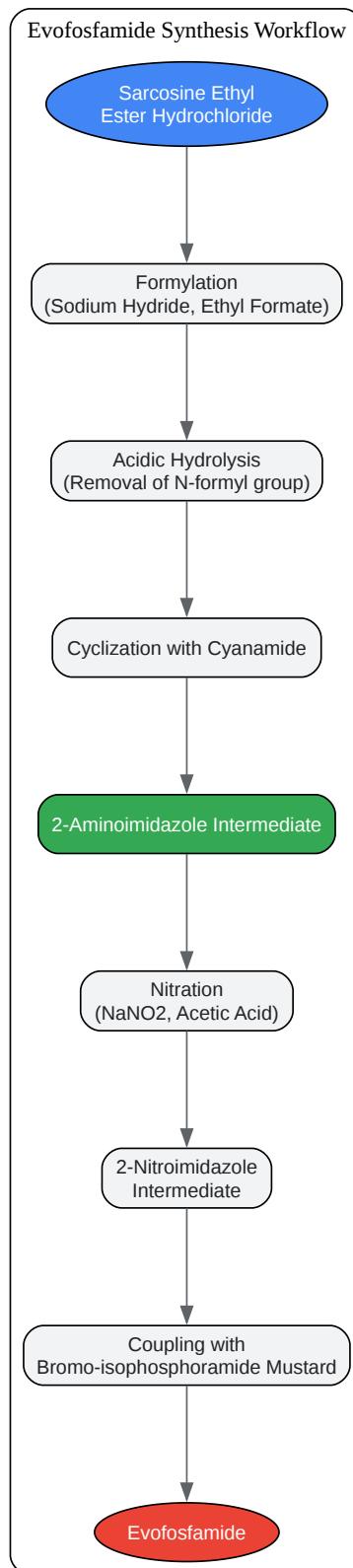
Creatine Synthesis and Metabolism Pathway

Synthesis of Evofosfamide (TH-302)

Evofosfamide is a hypoxia-activated prodrug that has been investigated for the treatment of various cancers.^[6] It is designed to selectively target and kill cancer cells in the low-oxygen environments typically found in solid tumors.^[7] The synthesis of a key 2-aminoimidazole intermediate for Evofosfamide is significantly improved by using **sarcosine ethyl ester hydrochloride** due to its enhanced solubility in the reaction medium.^[6]

Experimental Workflow for Evofosfamide Synthesis

The synthesis of Evofosfamide from **sarcosine ethyl ester hydrochloride** involves the formation of a 2-aminoimidazole intermediate, followed by nitration and subsequent coupling with the bromo-isophosphoramide mustard side chain.



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Evofosfamide Synthesis Workflow

Experimental Protocol: Synthesis of 2-Aminoimidazole Intermediate

This protocol is adapted from a reported improved synthesis method.[6]

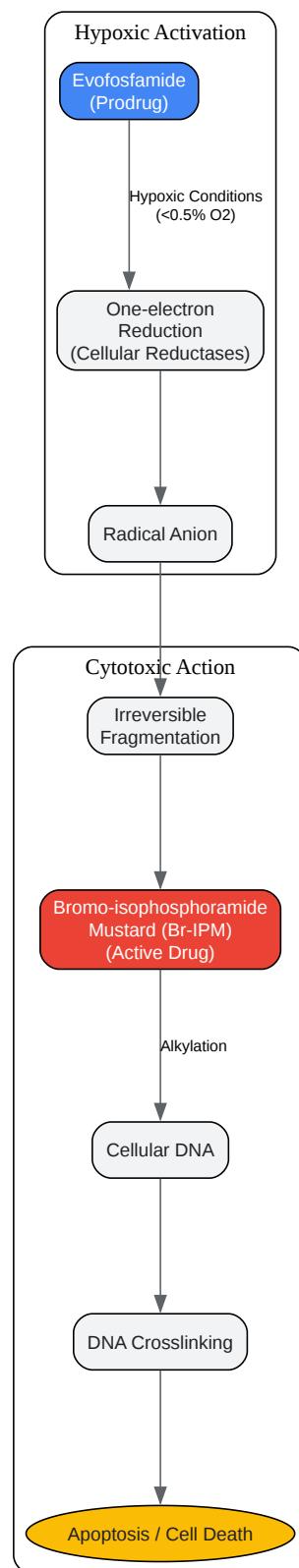
- Formylation: Suspend **sarcosine ethyl ester hydrochloride** in a 1:1 mixture of ethyl formate and tetrahydrofuran (THF). Add sodium hydride portion-wise at room temperature with vigorous stirring. The improved solubility of the starting material in this solvent system leads to a higher reaction rate. Stir for approximately 3 hours.
- Acidic Hydrolysis: After the formylation is complete, add acidic ethanol to the reaction mixture and heat under reflux to remove the N-formyl group.
- Cyclization: Treat the resulting intermediate with cyanamide in an aqueous acetate-buffered solution under reflux to form the 2-aminoimidazole ester. To minimize ester hydrolysis, adjust the pH of the solution to 3-4 using 2 M aqueous NaOH.
- Isolation: Concentrate the reaction mixture in vacuo. Adjust the pH to 8-9 with solid potassium carbonate to precipitate the 2-aminoimidazole intermediate. Filter the precipitate and wash to obtain the purified product. This improved method results in reproducible yields of 48-54%.[6]

Quantitative Data for 2-Aminoimidazole Intermediate Synthesis

Parameter	Using Sarcosine Methyl Ester HCl	Using Sarcosine Ethyl Ester HCl	Reference
Solvent	Ethyl formate	Ethyl formate / THF (1:1)	[6]
Formylation Time	> 16 hours	~ 3 hours	[6]
Overall Yield	10-35%	48-54%	[6]
Key Advantage	-	Improved solubility, faster reaction, higher and more reproducible yield.	[6]

Evofosfamide Mechanism of Action: Hypoxia-Activated DNA Alkylation

Evofosfamide is a prodrug that is selectively activated in the hypoxic (low oxygen) environment of solid tumors.^[7] Under these conditions, the 2-nitroimidazole moiety is reduced, leading to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), which then crosslinks DNA, inducing cell death.^{[7][8]}



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Evofosfamide Mechanism of Action

Broader Applications and Future Directions

While detailed protocols for other applications are less publicly available, **sarcosine ethyl ester hydrochloride** is a recognized precursor for various pharmaceuticals, particularly those targeting neurological disorders.^[9] Its N-methylated glycine structure makes it an ideal starting material for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. Further research into its use in the synthesis of novel anticonvulsants, antivirals, and drugs for neurodegenerative diseases is a promising area for future drug development.

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